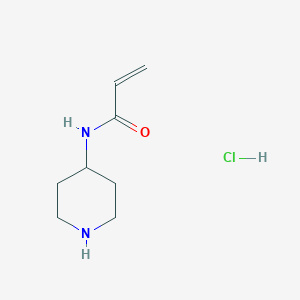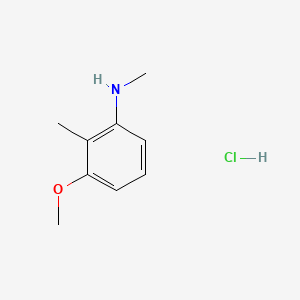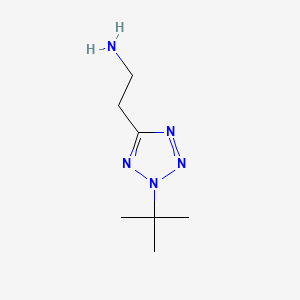
4-Amino-3-methylpicolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-3-methylpyridine-2-carbonitrile is an organic compound with the molecular formula C7H7N3 It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position, a methyl group at the 3-position, and a nitrile group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-methylpyridine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with cyanogen bromide in the presence of a base, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
In industrial settings, the production of 4-amino-3-methylpyridine-2-carbonitrile may involve more efficient and scalable methods. These can include continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
4-amino-3-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce primary amines.
科学的研究の応用
4-amino-3-methylpyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism by which 4-amino-3-methylpyridine-2-carbonitrile exerts its effects depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, depending on the context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-amino-2-methylpyridine-5-carbonitrile
- 3-amino-4-methylpyridine-2-carbonitrile
- 2-amino-3-methylpyridine-4-carbonitrile
Uniqueness
4-amino-3-methylpyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C7H7N3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
4-amino-3-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H7N3/c1-5-6(9)2-3-10-7(5)4-8/h2-3H,1H3,(H2,9,10) |
InChIキー |
QTEDTXXJJGPRLN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B13455688.png)




![3-(3-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazinedihydrochloride](/img/structure/B13455717.png)

![6-Benzyl-6-azaspiro[3.5]nonan-9-one](/img/structure/B13455743.png)
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate](/img/structure/B13455745.png)
